molecular formula C13H11Cl2OP B14638253 (Diphenylmethyl)phosphonic dichloride CAS No. 54767-39-4

(Diphenylmethyl)phosphonic dichloride

Cat. No.: B14638253
CAS No.: 54767-39-4
M. Wt: 285.10 g/mol
InChI Key: LQBSTAZRJYYGHF-UHFFFAOYSA-N
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Description

(Diphenylmethyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of two phenyl groups attached to a central phosphorus atom, which is also bonded to two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

(Diphenylmethyl)phosphonic dichloride can be synthesized through the reaction of diphenylmethanol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:

Ph2CHOH+PCl3Ph2CHPCl2+HCl\text{Ph}_2\text{CH}OH + \text{PCl}_3 \rightarrow \text{Ph}_2\text{CHPCl}_2 + \text{HCl} Ph2​CHOH+PCl3​→Ph2​CHPCl2​+HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the exothermic nature of the reaction and to ensure efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

(Diphenylmethyl)phosphonic dichloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form diphenylmethylphosphonic acid.

    Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphonic acids or reduction to form phosphines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., dimethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in organic solvents such as chloroform or dichloromethane.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include phosphonamides, phosphonates, and phosphonothioates.

    Hydrolysis: Diphenylmethylphosphonic acid.

    Oxidation: Diphenylmethylphosphonic acid derivatives.

    Reduction: Diphenylmethylphosphine.

Scientific Research Applications

Chemistry

(Diphenylmethyl)phosphonic dichloride is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonamides. It serves as a precursor for various phosphorus-containing compounds.

Biology and Medicine

In biological research, this compound is used to synthesize phosphonate analogs of biologically active molecules. These analogs are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (Diphenylmethyl)phosphonic dichloride involves the reactivity of the phosphorus-chlorine bonds. In nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, forming new phosphorus-nucleophile bonds. The reactivity is influenced by the electronic and steric effects of the diphenylmethyl group, which can stabilize the transition state and intermediate species.

Comparison with Similar Compounds

Similar Compounds

    Benzylphosphonic dichloride: Similar structure but with a benzyl group instead of a diphenylmethyl group.

    Phenylphosphonic dichloride: Contains a single phenyl group attached to the phosphorus atom.

    Methylphosphonic dichloride: Contains a methyl group instead of a diphenylmethyl group.

Uniqueness

(Diphenylmethyl)phosphonic dichloride is unique due to the presence of two phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications where other phosphonic dichlorides may not be as effective.

Properties

IUPAC Name

[dichlorophosphoryl(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2OP/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBSTAZRJYYGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571503
Record name (Diphenylmethyl)phosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54767-39-4
Record name (Diphenylmethyl)phosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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